![molecular formula C21H16FN3OS B3033876 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242956-33-7](/img/structure/B3033876.png)

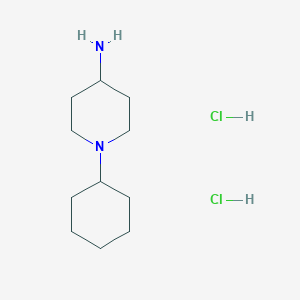

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Descripción general

Descripción

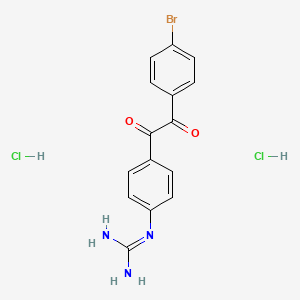

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its complex structure which integrates a thieno[3,2-d]pyrimidinone core with dihydroisoquinoline and fluorophenyl functional groups. It’s a subject of interest due to its potential biological and chemical activities.

Mecanismo De Acción

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and reproduction of the bacteria .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743)

Result of Action

The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .

Análisis Bioquímico

Biochemical Properties

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3 . The interaction with AKR1C3 involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition can have significant implications for biochemical pathways involving AKR1C3.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cell lines, such as SU-DHL-6 and WSU-DLCL-2 . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, such as AKR1C3, leading to enzyme inhibition . This inhibition can result in changes in gene expression and alterations in biochemical pathways. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater changes in cellular function . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in biochemical pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Studying the transport and distribution of the compound provides insights into its cellular dynamics and potential therapeutic targeting.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

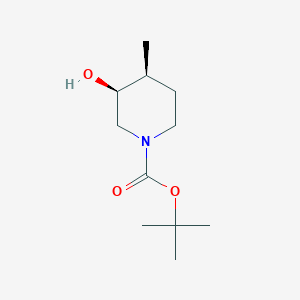

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be approached through multi-step organic reactions, typically starting from commercially available precursors. Here is a generalized synthetic route:

Construction of the Thieno[3,2-d]pyrimidinone Core: : This step involves the cyclization of a suitable thieno derivative with a nitrogen-containing reagent under acidic or basic conditions.

Addition of the Dihydroisoquinoline Group: : This is typically achieved via nucleophilic substitution or addition reactions.

Incorporation of the Fluorophenyl Group: : This involves further substitution reactions, often using fluorinated aromatic compounds under conditions such as palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial synthesis of this compound may leverage scalable methods such as:

Batch Processes: : Suitable for small-scale production, providing flexibility in reaction conditions.

Continuous Flow Chemistry: : Offers better control over reaction parameters, higher yields, and consistency for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: : Conversion of certain functional groups to higher oxidation states.

Reduction: : Reduction of carbonyl groups or aromatic systems.

Substitution: : Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.

Reduction: : Catalysts like palladium on carbon (Pd/C), or reagents such as lithium aluminum hydride (LiAlH₄).

Substitution: : Reagents like alkyl halides, aryl halides, and strong nucleophiles under appropriate solvent conditions.

Major Products

The major products depend on the nature of the reactions:

Oxidation: : Typically leads to the formation of oxo derivatives.

Reduction: : Produces hydro derivatives.

Substitution: : Yields substituted variants of the original compound.

Aplicaciones Científicas De Investigación

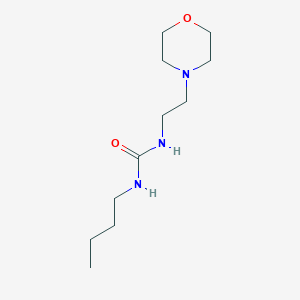

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications:

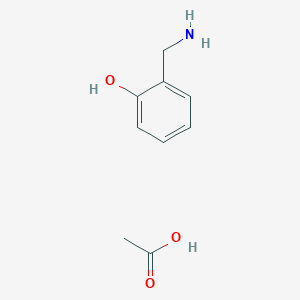

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential as a bioactive molecule, with possible roles in enzyme inhibition or receptor modulation.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: : May be used in the development of new materials, including polymers and advanced composites.

Comparación Con Compuestos Similares

Compared to other compounds in the same class, such as derivatives of thienopyrimidinone or isoquinoline, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its:

Structural Complexity: : Integration of multiple functional groups that provide versatile reactivity.

Chemical Stability: : Fluorination enhances stability under various conditions.

Bioactivity: : Potential for diverse biological interactions.

List of Similar Compounds

Thienopyrimidinones: : Various analogs with different substituents.

Isoquinoline Derivatives: : Compounds with similar core structures but different functional groups.

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c22-16-7-5-14(6-8-16)17-12-27-19-18(17)23-21(24-20(19)26)25-10-9-13-3-1-2-4-15(13)11-25/h1-8,12H,9-11H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYFQIJBQNIZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)

![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)